molecular formula C10H13NO2 B071144 6-(tert-Butoxy)picolinaldehyde CAS No. 195044-13-4

6-(tert-Butoxy)picolinaldehyde

Cat. No.: B071144
CAS No.: 195044-13-4
M. Wt: 179.22 g/mol
InChI Key: MGCFGUKZOQKUSP-UHFFFAOYSA-N
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Description

6-(tert-Butoxy)picolinaldehyde is an organic compound with the molecular formula C10H13NO2 It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butoxy)picolinaldehyde typically involves the introduction of the tert-butoxy group to the picolinaldehyde framework. One common method is the reaction of picolinaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-(tert-Butoxy)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 6-(tert-Butoxy)picolinic acid.

    Reduction: 6-(tert-Butoxy)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(tert-Butoxy)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxy)picolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tert-butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Picolinaldehyde: Lacks the tert-butoxy group, making it less sterically hindered.

    6-Methoxypicolinaldehyde: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.

    6-(tert-Butyl)picolinaldehyde: Similar structure but with a tert-butyl group instead of tert-butoxy, influencing its chemical properties.

Uniqueness: 6-(tert-Butoxy)picolinaldehyde is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and solubility. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCFGUKZOQKUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375472
Record name 6-tert-Butoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195044-13-4
Record name 6-tert-Butoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tert-butoxy)picolinaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

“Butyl lithium (13.6 ml of a 2.5M solution in hexane) was added to a solution of 2-bromo-6-tert-butylpyridine (4.0 g) in THF (100 ml) at −90° C. This was stirred for 30 minutes then DMF (3 ml) in THF (15 ml) was added quickly. The reaction was allowed to reach room temperature then quenched with a saturated solution of ammonium chloride and extracted with ether. The combined organic extract was washed with brine, dried and concentrated to give 2-tert-butoxy-6-pyridine carboxaldehyde (2.8 g, 93% yield ) as a brown liquid; 1H NMR (270 MHz): δ 1.65(9H,s), 6.89(1H,s), 7.51(1H,d), 7.68(1H,t), 9.92(1H,s) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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